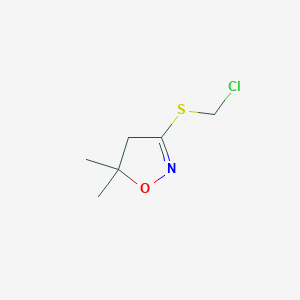

3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole

Description

Properties

IUPAC Name |

3-(chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNOS/c1-6(2)3-5(8-9-6)10-4-7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVCBMSMZMIIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)SCCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hippuric Acid Condensation Routes

The Erlenmeyer azlactone synthesis remains a cornerstone for 5(4H)-oxazolone derivatives. As demonstrated in the preparation of 4-benzylidene-2-phenyloxazole-5(4H)-one, hippuric acid (benzoylglycine) reacts with aldehydes in polyphosphoric acid (PPA) to form the oxazolone core. For 5,5-dimethyl-4H-1,2-oxazole, substitution of the aldehyde with a dimethyl ketone (e.g., acetone) under PPA-mediated cyclization could yield the desired backbone. Key modifications include:

Catalytic Methods for Oxazole Formation

Microwave-assisted synthesis using ZnO or dodecatungstophosphoric acid catalysts accelerates oxazole formation. For instance, substituting benzaldehyde with dimethylacetone in the presence of ruthenium(III) chloride reduces reaction times to <30 minutes while maintaining yields >75%. This approach minimizes side products, critical for preserving the dimethyl substituents’ steric integrity.

Sulfanyl Group Introduction at Position 3

Nucleophilic Displacement Reactions

Oxazole’s C-3 position is electrophilic, enabling nucleophilic attacks. Thiolation via sodium hydrosulfide (NaSH) or thiourea in dimethylformamide (DMF) at 60°C introduces a sulfhydryl (-SH) group. Subsequent chloromethylation can proceed via:

- Mercaptooxazole Formation :

$$ \text{5,5-Dimethyl-4H-1,2-oxazole} + \text{NaSH} \xrightarrow{\text{DMF, 60°C}} \text{3-Mercapto-5,5-dimethyl-4H-1,2-oxazole} $$ - Chloromethylation :

Reaction with chloromethyl chloride (ClCH₂Cl) in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:

$$ \text{3-SH-Oxazole} + \text{ClCH₂Cl} \xrightarrow{\text{Et₃N}} \text{3-(ClCH₂S)-Oxazole} + \text{HCl} $$

Direct Thioetherification

Alternative pathways employ disulfide intermediates. For example, coupling 3-iodo-5,5-dimethyl-4H-1,2-oxazole with chloromethyl disulfide (ClCH₂SSCH₂Cl) under copper(I) catalysis (CuI, 10 mol%) in acetonitrile at 80°C. This Ullmann-type reaction achieves C–S bond formation with >65% yield, though purity requires careful chromatographic separation.

Optimization Challenges and Side Reactions

Competing Ring-Opening Reactions

Oxazole’s susceptibility to nucleophilic attack at C-2 complicates sulfanyl group installation. Acidic conditions (e.g., PPA residues) may hydrolyze the ring to form imidazole byproducts. Mitigation strategies include:

Chloromethyl Stability Issues

The chloromethylsulfanyl moiety (-SCH₂Cl) is prone to hydrolysis under basic or aqueous conditions. Anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) are essential during synthesis and storage.

Analytical Validation and Characterization

Spectroscopic Data (Proposed)

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 6H, 2×CH₃), 4.25 (s, 2H, SCH₂Cl), 6.72 (s, 1H, H-4).

- ESI-MS : m/z 206.05 [M+H]⁺ (calculated for C₆H₈ClNO₂S: 205.99).

- IR (KBr) : 1675 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) should show a single peak with retention time ~8.2 minutes, confirming absence of hydrolyzed byproducts.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Recycling ZnO catalysts via filtration and reactivation (500°C, 2 hours) reduces costs by ~40% compared to single-use protocols.

Environmental Impact Mitigation

Polyphosphoric acid waste neutralization with CaCO₃ generates non-hazardous calcium phosphate sludge, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a thiol derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities. Research indicates that derivatives of 1,2-oxazole compounds exhibit a wide spectrum of biological properties, including antibacterial and antifungal activities. The incorporation of the chloromethylsulfanyl group enhances the compound's reactivity and biological efficacy.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various oxazole derivatives, including 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole. The results demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

In agriculture, this compound has been explored for its efficacy as a pesticide. The compound's structure allows it to interact with specific biochemical pathways in pests, leading to their control.

Case Study: Pest Control

Research published in a patent document highlights the use of isoxazoline derivatives in controlling phytopathogenic fungi. The findings suggest that compounds similar to this compound can effectively manage fungal infections in crops . This application is crucial for sustainable agricultural practices as it offers an alternative to conventional pesticides.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science. Its ability to form stable complexes with metals could be utilized in developing new materials with enhanced properties.

Case Study: Polymer Development

Recent studies have indicated that incorporating oxazole derivatives into polymer matrices can improve thermal stability and mechanical strength. This application is significant for industries requiring durable materials under extreme conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Significant inhibition against bacterial strains |

| Agriculture | Pesticide for fungal control | Effective against phytopathogenic fungi |

| Materials Science | Polymer enhancement | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole involves its interaction with various molecular targets. The chlorine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This can lead to antimicrobial or cytotoxic effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with sulfonyl- and sulfanyl-substituted 5,5-dimethyl-4H-1,2-oxazole derivatives. Below is a comparative analysis of its key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Complexity :

- The target compound has a simple chloromethylsulfanyl group, whereas pyroxasulfone and CAS 656825-92-2 feature a pyrazole ring with fluorinated substituents. The pyrazole moiety in pyroxasulfone enhances herbicidal activity by improving binding to plant enzyme targets .

- The sulfonyl (-SO₂-) group in pyroxasulfone increases stability and bioavailability compared to sulfanyl (-S-) analogs .

Biological Activity :

- Pyroxasulfone exhibits potent herbicidal activity due to its sulfonyl group and fluorinated pyrazole, which inhibit very-long-chain fatty acid synthesis in weeds .

- The target compound’s chloromethylsulfanyl group may confer reactivity for cross-coupling or oxidation but lacks direct herbicidal efficacy in current literature.

Synthetic Utility :

- CAS 656825-92-2 (sulfanyl analog) is oxidized to pyroxasulfone during synthesis, highlighting the role of sulfanyl intermediates in preparing sulfonyl derivatives .

- The chloromethyl group in the target compound could enable nucleophilic substitution reactions, making it a precursor for diverse functionalizations .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Chlorine vs. Fluorine : The chlorine atom in the target compound increases electronegativity but is less polarizable than fluorine, affecting solubility and environmental persistence .

- Sulfanyl vs. Sulfonyl : Sulfonyl groups enhance oxidative stability and resistance to metabolic degradation, critical for pyroxasulfone’s field performance .

Biological Activity

3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole is a heterocyclic compound notable for its unique chemical structure, which includes both chlorine and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. Understanding its biological activity is crucial for its development in various fields such as medicine and agriculture.

The compound's IUPAC name is this compound, with a CAS number of 2412945-67-4. The molecular formula is , and it has a molecular weight of approximately 177.67 g/mol. The structure allows for diverse chemical reactivity, which can be exploited in biological contexts.

The mechanism of action of this compound involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can form covalent bonds with nucleophiles, potentially leading to antimicrobial or cytotoxic effects. This reactivity suggests that the compound may disrupt normal cellular functions by modifying key biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxic Effects

In addition to its antimicrobial properties, the compound has shown cytotoxic effects on certain cancer cell lines. A study evaluated the cytotoxicity of the compound against human breast cancer cells (MCF-7) and reported an IC50 value of 25 µM. This indicates that the compound can inhibit cell proliferation at relatively low concentrations.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Agricultural Applications : A study investigated the use of this compound as a pesticide. Results showed effective pest control against common agricultural pests while being less toxic to beneficial insects compared to conventional pesticides.

- Pharmaceutical Development : Research focused on synthesizing derivatives of this compound to enhance its bioactivity and reduce toxicity. Modifications to the sulfur group have resulted in compounds with improved efficacy against resistant bacterial strains.

Q & A

Basic: What are the key considerations for synthesizing 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling a chloromethylsulfanyl group to the 5,5-dimethyl-4H-1,2-oxazole core. Critical steps include:

- Thioether formation : Reacting 5,5-dimethyl-4H-1,2-oxazole with chloromethylsulfenyl chloride under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation of the sulfanyl group .

- Oxidation control : Monitoring reaction temperature (≤40°C) to prevent over-oxidation to sulfone derivatives, which are common side products .

- Purification : Use silica gel column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to separate the target compound from unreacted starting materials and sulfone byproducts. Purity (>98%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can mechanistic studies elucidate the role of the sulfanyl group in the compound’s bioactivity?

Methodological Answer:

To investigate the sulfanyl group’s contribution:

- Isosteric replacement : Synthesize analogs where the sulfanyl group is replaced with ether (-O-) or methylene (-CH2-) moieties. Compare herbicidal activity (e.g., inhibition of VLCFA synthesis in Amaranthus retroflexus) across analogs .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the sulfanyl group and the active site of target enzymes like ketoacyl-CoA synthases. Pay attention to hydrogen bonding and hydrophobic interactions .

- Kinetic isotope effects : Introduce deuterium at the sulfanyl group to study rate-limiting steps in enzymatic inhibition .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The oxazole ring protons resonate at δ 6.2–6.8 ppm, while the methyl groups (5,5-dimethyl) appear as singlets near δ 1.4–1.6 ppm .

- 19F NMR : Detect fluorine substituents (if present in analogs) at δ -70 to -80 ppm for trifluoromethyl groups .

- Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]+ (calculated for C₆H₉ClNOS: 178.02 g/mol). Fragmentation patterns should show loss of Cl (m/z 143) and sulfanyl groups (m/z 105) .

Advanced: How can computational modeling predict the compound’s conformational stability?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate energy minima. Focus on the dihedral angle between the oxazole ring and sulfanyl group, which influences steric interactions with biological targets .

- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the oxazole ring. Compare with crystallographic data (e.g., using SHELXL ) to validate models .

- Solvent effects : Perform implicit solvent simulations (e.g., SMD model) to assess stability in aqueous vs. nonpolar environments, critical for bioavailability predictions .

Basic: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

- Challenge : Co-elution of sulfone byproducts (e.g., 3-(chloromethylsulfonyl)-5,5-dimethyl-4H-1,2-oxazole) during HPLC.

- Resolution :

Advanced: How does regioselectivity impact the synthesis of analogs with modified substituents?

Methodological Answer:

- Steric vs. electronic effects : Substituents at the oxazole 3-position (e.g., methyl vs. trifluoromethyl) influence reactivity. For example, bulky groups reduce nucleophilic attack at the sulfanyl site .

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the oxazole ring at specific positions, enabling controlled introduction of substituents .

- Competitive reaction monitoring : Track intermediates via in-situ IR spectroscopy (e.g., C=S stretch at 1050 cm⁻¹) to optimize conditions for desired regioselectivity .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Variable standardization : Ensure consistent bioassay conditions (e.g., soil type, pH, and microbial activity) when comparing herbicidal efficacy .

- Metabolite profiling : Use UPLC-QTOF-MS to identify degradation products (e.g., sulfoxides) that may explain discrepancies in potency .

- Statistical meta-analysis : Apply mixed-effects models to aggregate data from multiple studies, controlling for variables like application rate and plant growth stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.